molecular formula C17H20N2O2S B3016601 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034593-70-7

2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B3016601
M. Wt: 316.42
InChI Key: POROORYXVWJFSB-UHFFFAOYSA-N
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Description

The compound “2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide” appears to be an organic compound, based on its formula. It contains functional groups such as amide, thioether, furan, and pyridine, which could influence its properties and reactivity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired yield, cost, safety, and other factors.



Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These methods can provide information about the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in condensation reactions, while the pyridine group could act as a base or a nucleophile.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. Computational methods could also be used to predict some of these properties.


Scientific Research Applications

Synthesis and Biological Activities

A series of polysubstituted pyridine derivatives have been designed and synthesized, demonstrating certain fungicidal and herbicidal activities. These compounds, including derivatives similar to 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, were prepared through synthetic routes and their structures confirmed by analytical methods. Preliminary bioassays indicate the potential of these compounds in agricultural bioactivity (Li Zheng & W. Su, 2005).

Chemical Properties and Synthesis Routes

Research on the pyrolysis of N-acetylglucosamine has identified a range of nitrogen-containing compounds, including acetamidofurans and acetamidopyrones, highlighting the diverse chemical properties and potential applications of acetamide derivatives in chemical synthesis and analysis (R. Franich, S. J. Goodin, & A. Wilkins, 1984).

Conformational Analysis for Agonist Development

A study on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, focusing on their conformational analysis, has contributed to the development of potent opioid kappa agonists. This research highlights the importance of structural analysis in designing compounds with specific biological activities (G. Costello et al., 1991).

Pharmacological Characterization

Another study characterized a novel κ-opioid receptor antagonist, providing insights into the receptor binding affinity and selectivity of similar compounds. This research is pivotal for understanding the pharmacological actions of these chemical entities (S. Grimwood et al., 2011).

Antioxidative Activity of Heterocyclic Compounds

Heterocyclic compounds found in coffee volatiles, which include furans and pyrroles, have been examined for their antioxidative activity. This study underscores the potential health benefits and chemical applications of such compounds (Kenichi Yanagimoto et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and other factors. Material safety data sheets (MSDS) would provide information on handling, storage, and disposal.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s a novel compound, initial studies might focus on determining its basic properties and potential uses.


Please note that this is a general analysis and the specifics could vary for the actual compound. For a detailed analysis, you may need to consult a specialist or perform laboratory experiments.


properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-17(12-22-14-4-1-2-5-14)19-11-13-7-8-18-15(10-13)16-6-3-9-21-16/h3,6-10,14H,1-2,4-5,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POROORYXVWJFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

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